molecular formula C10H8ClIN2O2 B13916799 Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B13916799
M. Wt: 350.54 g/mol
InChI Key: YJFWGPJCZQCVRC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of iodine as a catalyst, which facilitates the condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Metal-free oxidation strategies are commonly employed.

    Reduction: Reduction reactions can be performed under specific conditions.

    Substitution: Halogen substitution reactions are prevalent due to the presence of chlorine and iodine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, iodine, and various oxidizing agents. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of halogen atoms with other functional groups.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H8ClIN2O2

Molecular Weight

350.54 g/mol

IUPAC Name

ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-13-9-6(12)3-4-8(11)14(7)9/h3-5H,2H2,1H3

InChI Key

YJFWGPJCZQCVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2I)Cl

Origin of Product

United States

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